3-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

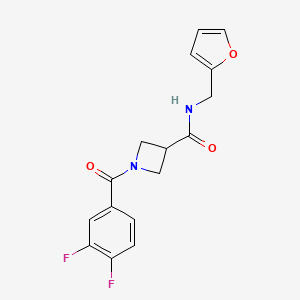

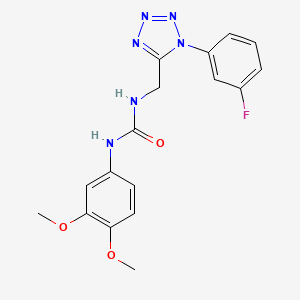

The compound “3-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a furan-2-carbonyl group and an oxazolidine-2,4-dione group.

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .Wissenschaftliche Forschungsanwendungen

Design and Characterization of Synthetic Oxazepine Derivatives

Research into synthetic oxazepine derivatives, which are structurally related to the compound , has demonstrated their potential in various applications. The study by Jirjees (2022) explored the synthesis of oxazepine derivatives using Schiff bases derived from aniline and furan-2-carbaldehyde, among others. These compounds were characterized using FTIR, mass spectral, and elemental analyses, highlighting their purity and structural features Israa Jirjees, 2022.

Novel Access to Oxazolidine-2,4-diones

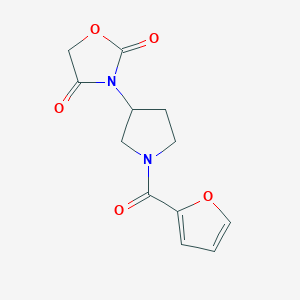

Zhang et al. (2015) developed a method for synthesizing oxazolidine-2,4-diones, which are related to the target compound. This method utilizes a tandem phosphorus-mediated carboxylative condensation-cyclization reaction with atmospheric carbon dioxide, offering a convenient and environmentally friendly approach to these biologically significant compounds Wen-Zhen Zhang, T. Xia, Xu-Tong Yang, Xiao‐Bing Lu, 2015.

Synthesis and Biological Activity of Piperazine-Dione Derivatives

Kumar et al. (2013) investigated the synthesis of piperazine-dione derivatives using a variety of amines, including furan-2-ylmethanamine. These compounds were evaluated for their anticancer activity, demonstrating the potential therapeutic applications of structurally related compounds Sandeep Kumar, Nikhil Kumar, P. Roy, S. Sondhi, 2013.

Efficient Synthesis for Anti-AIDS Drug Building Blocks

A study by Hayashi et al. (2016) developed an efficient synthesis method for a key building block of HIV protease inhibitors. This process featured a diphenylprolinol-catalyzed cross aldol reaction, demonstrating the significance of these compounds in developing treatments for life-threatening diseases Y. Hayashi, T. Aikawa, Yasuharu Shimasaki, H. Okamoto, Yosuke Tomioka, T. Miki, M. Takeda, T. Ikemoto, 2016.

Zukünftige Richtungen

The future directions for research on “3-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by a better understanding of the structure-activity relationship (SAR) of these compounds .

Wirkmechanismus

Target of Action

The compound contains a pyrrolidine ring, which is a common scaffold in many biologically active compounds . Pyrrolidine derivatives have been reported to show selectivity towards various biological targets .

Mode of Action

The pyrrolidine ring in the compound can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, can influence the compound’s interaction with its targets .

Biochemical Pathways

Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The presence of a pyrrolidine ring in the compound can influence its physicochemical parameters and potentially affect its bioavailability .

Result of Action

The pyrrolidine ring in the compound can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

Action Environment

The steric factors and spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of the compound .

Eigenschaften

IUPAC Name |

3-[1-(furan-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O5/c15-10-7-19-12(17)14(10)8-3-4-13(6-8)11(16)9-2-1-5-18-9/h1-2,5,8H,3-4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOOCLORBUYJVQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2796197.png)

![2-[4-(2-Chlorophenyl)phenyl]propanoic acid](/img/structure/B2796198.png)

![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2796200.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2796204.png)

![[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2796207.png)

![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-pyrrol-1-yl)ethanone](/img/structure/B2796208.png)

![1-[4-(3-Aminooxan-2-yl)piperidin-1-yl]-2-(3,4-difluorophenoxy)ethanone;hydrochloride](/img/structure/B2796209.png)

![N-(1-cyano-1-methylethyl)-2-{4-[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]piperidin-1-yl}-N-methylacetamide](/img/structure/B2796211.png)